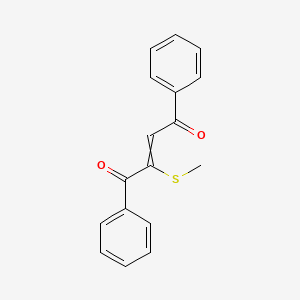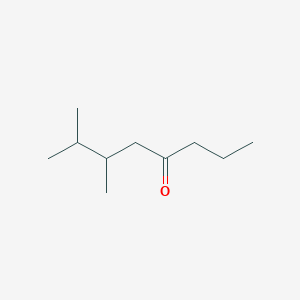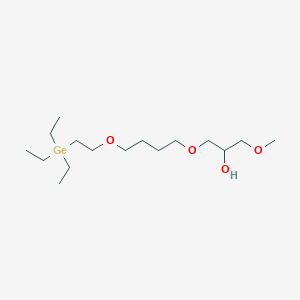
14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL is a complex organogermanium compound It is characterized by the presence of germanium atoms within its molecular structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL typically involves multiple steps. One common method includes the reaction of germanium tetrachloride with diethyl ether under controlled conditions to form the intermediate compound. This intermediate is then subjected to further reactions involving ethylene oxide and other reagents to yield the final product. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of germanium oxides.
Reduction: Reduction reactions can convert the germanium center to a lower oxidation state.
Substitution: The compound can undergo substitution reactions where the ethyl groups or oxygen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
Scientific Research Applications
14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organogermanium compounds and as a catalyst in certain organic reactions.
Biology: The compound has been studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential anti-cancer and anti-viral properties.
Industry: It is utilized in the production of advanced materials, including semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of 14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL involves its interaction with specific molecular targets within cells. The germanium center can form coordination complexes with various biomolecules, influencing cellular pathways and processes. These interactions can lead to changes in gene expression, protein function, and cellular metabolism, contributing to the compound’s observed biological effects.
Comparison with Similar Compounds
- 2,6,11-Trioxa-14-germahexadecan-4-OL
- 14,14-Diethyl-2,6,11-trioxa-14-siladecan-4-OL
- 14,14-Diethyl-2,6,11-trioxa-14-stannahexadecan-4-OL
Comparison: 14,14-Diethyl-2,6,11-trioxa-14-germahexadecan-4-OL is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon and tin analogs. The germanium-containing compound often exhibits higher stability and different reactivity patterns, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
63242-75-1 |
|---|---|
Molecular Formula |
C16H36GeO4 |
Molecular Weight |
365.1 g/mol |
IUPAC Name |
1-methoxy-3-[4-(2-triethylgermylethoxy)butoxy]propan-2-ol |
InChI |
InChI=1S/C16H36GeO4/c1-5-17(6-2,7-3)10-13-20-11-8-9-12-21-15-16(18)14-19-4/h16,18H,5-15H2,1-4H3 |
InChI Key |
OOMXGPNKIKGHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)CCOCCCCOCC(COC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


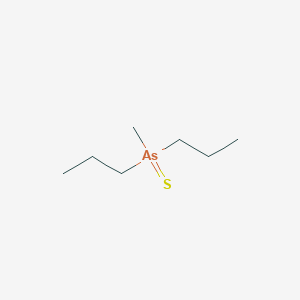
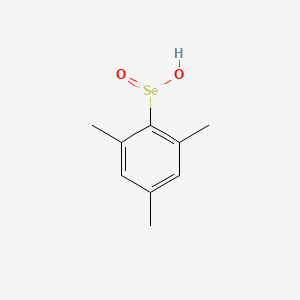

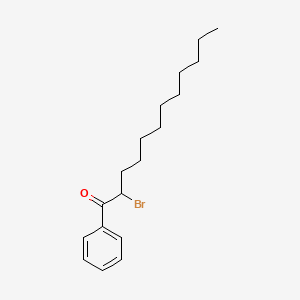
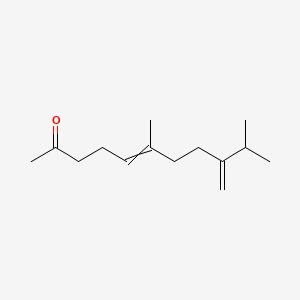

![3-[(3,4-Diethoxyphenyl)methyl]-3,4-dimethylpiperazin-2-one](/img/structure/B14491102.png)
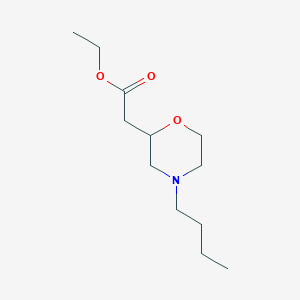
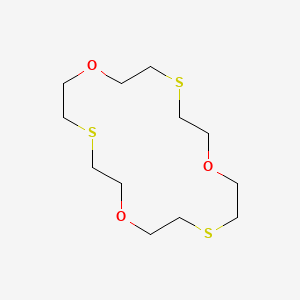

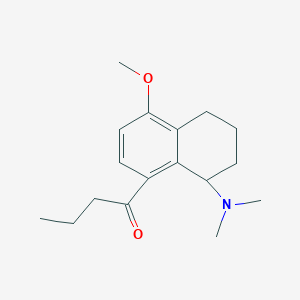
![N-[2-(Nitroacetyl)phenyl]acetamide](/img/structure/B14491123.png)
